METHYL 2-[(2-IODOPHENYL)FORMAMIDO]-4-METHYLPENTANOATE
Overview
Description
Methyl 2-[(2-iodophenyl)formamido]-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodophenyl group attached to a formamido moiety, which is further connected to a methylpentanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-iodophenyl)formamido]-4-methylpentanoate typically involves the reaction of 2-iodoaniline with a suitable formylating agent to introduce the formamido group. This intermediate is then reacted with methyl 4-methylpentanoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-iodophenyl)formamido]-4-methylpentanoate can undergo various types of chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form corresponding iodophenol derivatives.
Reduction: The formamido group can be reduced to an amine under suitable conditions.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used in the presence of a suitable solvent and catalyst.
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Methyl 2-[(2-iodophenyl)formamido]-4-methylpentanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2-iodophenyl)formamido]-4-methylpentanoate involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, while the formamido group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3S)-2-[(4-iodophenyl)formamido]-3-methylpentanoate: Similar structure but with different stereochemistry.
4-{[(2-iodophenyl)formamido]methyl}benzoic acid: Contains a benzoic acid moiety instead of a methylpentanoate group.
Uniqueness
Methyl 2-[(2-iodophenyl)formamido]-4-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodophenyl group allows for unique halogen bonding interactions, while the formamido and methylpentanoate groups provide additional sites for chemical modification and biological interactions.
Properties
IUPAC Name |
methyl 2-[(2-iodobenzoyl)amino]-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO3/c1-9(2)8-12(14(18)19-3)16-13(17)10-6-4-5-7-11(10)15/h4-7,9,12H,8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEHSOPFWIXDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=CC=C1I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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